molecular formula C13H10N2O B566901 5-(4-Methoxyphenyl)nicotinonitrile CAS No. 1268095-82-4

5-(4-Methoxyphenyl)nicotinonitrile

Cat. No.: B566901
CAS No.: 1268095-82-4
M. Wt: 210.236
InChI Key: YDEYESUTSSYDQC-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)nicotinonitrile is an organic compound with the molecular formula C13H10N2O It is a derivative of nicotinonitrile, featuring a methoxyphenyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)nicotinonitrile typically involves a multi-step process. One common method is the three-component Dimroth reaction, which involves the reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . The reaction conditions often include the use of dry alcohol as a solvent and heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)nicotinonitrile involves its interaction with various molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the surface of carbon steel, forming a protective layer that prevents further corrosion . In biological systems, it may interact with enzymes or receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its solubility and reactivity, making it a versatile compound for various applications.

Biological Activity

5-(4-Methoxyphenyl)nicotinonitrile, with the CAS number 1268095-82-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10N2O\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}

This structure features a methoxy group attached to a phenyl ring and a nitrile functional group linked to a nicotinic framework.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Its effectiveness against various bacterial strains has been documented, with Minimum Inhibitory Concentrations (MICs) indicating significant potency.

Bacterial Strain MIC (μg/mL) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid synthesis
Escherichia coli125Biofilm inhibition

The compound exhibits bactericidal action, particularly against Gram-positive bacteria, and has shown moderate-to-good antibiofilm activity compared to traditional antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (μM) Effect
MDA-MB-231 (breast)19Induction of apoptosis
A549 (lung)25Cell cycle arrest
HeLa (cervical)15Inhibition of proliferation

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and modulation of cell cycle progression .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against clinical isolates of MRSA and E. coli. The results indicated that the compound significantly reduced biofilm formation and LasR gene expression, which is crucial for biofilm development in bacteria .
  • Cytotoxicity Assessment : In a comparative study with other known anticancer agents, this compound showed lower cytotoxicity in normal cell lines while maintaining high efficacy against cancer cells, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds like this compound. Modifications at various positions on the phenyl ring or alterations in the nitrile group could enhance potency and selectivity.

Properties

IUPAC Name

5-(4-methoxyphenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-16-13-4-2-11(3-5-13)12-6-10(7-14)8-15-9-12/h2-6,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEYESUTSSYDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744996
Record name 5-(4-Methoxyphenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268095-82-4
Record name 5-(4-Methoxyphenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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